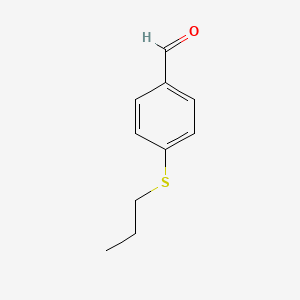

4-(n-Propylthio)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,8H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFHCLSMBLTWFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 N Propylthio Benzaldehyde

Strategies for the Construction of the 4-(n-Propylthio)benzaldehyde Scaffold

The assembly of the this compound framework can be approached from multiple angles, primarily involving the sequential introduction of the n-propylthio group and the benzaldehyde (B42025) functionality.

Functionalization of Benzaldehyde Precursors via Thioetherification

A prominent and direct method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction on a pre-existing benzaldehyde derivative. In this approach, a benzaldehyde molecule bearing a suitable leaving group at the para position is reacted with an n-propylthiolate nucleophile.

A common precursor for this reaction is 4-fluorobenzaldehyde (B137897). The fluorine atom is a good leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. The reaction is typically carried out in the presence of a base, which deprotonates n-propanethiol to form the more nucleophilic propanethiolate anion.

An analogous reaction is the synthesis of 4-piperidinyl-benzaldehyde, where 4-fluorobenzaldehyde is reacted with piperidine (B6355638) in the presence of anhydrous potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. nih.gov A similar three-component condensation reaction involving 4-fluorobenzaldehyde further demonstrates the susceptibility of the fluorine-substituted position to nucleophilic attack. mdpi.com

Table 1: Representative Reaction Conditions for Thioetherification of 4-Halobenzaldehydes

| Precursor | Thiol Source | Base | Solvent | Temperature |

| 4-Fluorobenzaldehyde | n-Propanethiol | K₂CO₃ | DMF | 90-120 °C |

| 4-Chlorobenzaldehyde | Sodium propanethiolate | N/A | Ethanol | Reflux |

The choice of solvent and base is crucial for the success of this reaction, with polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) often being employed to facilitate the SNAr mechanism.

Introduction of the n-Propylthio Moiety into Aromatic Systems

An alternative strategy involves the initial synthesis of n-propyl phenyl sulfide (B99878), followed by the introduction of the aldehyde group. The synthesis of n-propyl phenyl sulfide can be achieved through several methods, most commonly via the reaction of thiophenol with an n-propyl halide (e.g., n-propyl bromide) in the presence of a base.

Alternatively, metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. acsgcipr.org These reactions typically involve the coupling of an aryl halide or sulfonate with a thiol in the presence of a transition metal catalyst, such as palladium or copper. acsgcipr.org

Aldehyde Group Formation in Thioether-Substituted Aromatic Systems

Once n-propyl phenyl sulfide is obtained, the next step is the introduction of the formyl group (-CHO) at the para position of the aromatic ring. The n-propylthio group is an ortho-, para-directing and activating group, which facilitates electrophilic aromatic substitution reactions.

A classic and highly effective method for this transformation is the Vilsmeier-Haack reaction . organic-chemistry.orgambeed.comchemistrysteps.comnih.govwikipedia.org This reaction employs a formylating agent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The resulting electrophilic species, the Vilsmeier reagent (a chloroiminium salt), then attacks the electron-rich aromatic ring of n-propyl phenyl sulfide to yield, after hydrolysis, the desired this compound. chemistrysteps.com The Vilsmeier-Haack reaction is particularly well-suited for activated aromatic compounds, making it an ideal choice for the formylation of aryl thioethers. chemistrysteps.com

Another method for the formylation of electron-rich aromatic rings is the use of dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). nih.gov This procedure has been shown to be effective for a range of activated aromatic substrates. nih.gov

Table 2: Common Formylation Reactions for Aryl Thioethers

| Reaction Name | Formylating Agent | Catalyst/Reagent | Substrate |

| Vilsmeier-Haack | DMF/POCl₃ | N/A | n-Propyl phenyl sulfide |

| Rieche Formylation | Dichloromethyl methyl ether | TiCl₄ | n-Propyl phenyl sulfide |

Advanced Synthetic Transformations

Modern organic synthesis increasingly relies on catalytic and stereoselective methods to improve efficiency, selectivity, and access to complex molecular architectures.

Catalytic Approaches in this compound Synthesis

Catalysis can be integrated into the synthesis of this compound at various stages. As mentioned, the formation of the n-propyl phenyl sulfide intermediate can be achieved via metal-catalyzed cross-coupling reactions. Catalysts based on palladium, copper, and even iron have been developed for the efficient synthesis of aryl thioethers from aryl halides and thiols. acsgcipr.org These catalytic methods often proceed under milder conditions and with greater functional group tolerance compared to traditional methods.

Furthermore, recent research has explored the catalytic formylation of thiols using carbon dioxide (CO₂) as a C1 source. researchgate.netdntb.gov.uaresearchgate.net While these methods primarily focus on the synthesis of S-formyl thiols, the continuous development in this area may open new catalytic pathways for the direct formylation of thioether-containing aromatic rings.

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of chiral analogues of this compound would require the introduction of one or more stereocenters. While there is no specific literature on the stereoselective synthesis of this particular compound's analogues, general principles of asymmetric synthesis can be applied.

The synthesis of enantioenriched chiral thioethers is a well-established field, with methods including nucleophilic substitution with chiral thiols, asymmetric cross-coupling reactions, and enantioselective sulfa-Michael additions. nih.gov For instance, the enantioselective sulfa-Michael reaction of thiols to α,β-unsaturated carbonyl compounds, catalyzed by chiral organocatalysts, can produce chiral β-sulfanyl ketones. nih.gov These chiral thioether-containing building blocks could then be further elaborated to introduce the benzaldehyde moiety.

Alternatively, stereoselectivity can be introduced through reactions involving the aldehyde group of this compound itself. Asymmetric aldol (B89426) reactions, for example, could be employed to react this compound with a ketone to produce chiral β-hydroxy ketones. harvard.edu Peptide-catalyzed asymmetric conjugate addition reactions of aldehydes to electron-deficient alkenes also represent a viable strategy for creating new stereocenters. nih.gov The stereochemical outcome of such reactions is often controlled by the use of chiral catalysts or auxiliaries.

Green Chemistry Principles in this compound Synthesis

Integrating green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. The twelve principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for this optimization acs.org.

Key applications of these principles include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are required in smaller amounts and can be recycled, minimizing waste acs.org. For the synthesis of this compound, employing catalytic methods like palladium-catalyzed cross-coupling or using a recyclable solid acid catalyst for formylation is preferable to stoichiometric reagents used in classical methods google.commdpi.com.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. A direct formylation of n-propylthiobenzene exhibits a higher atom economy compared to a multi-step synthesis that may involve protecting groups or produce significant salt byproducts.

Use of Safer Solvents: Many traditional organic reactions utilize hazardous solvents. Green approaches prioritize the use of safer alternatives such as water, ethanol, or supercritical fluids, or conducting reactions under solvent-free conditions nih.govmdpi.com. For instance, phase-transfer catalysis could enable the nucleophilic substitution reaction to proceed in a biphasic system with water, reducing the reliance on solvents like DMF.

Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements acs.org. Exploring energy-efficient techniques such as microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating mun.ca.

Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste acs.org. A direct formylation of n-propylthiobenzene is an example of a strategy that avoids the protection-deprotection sequences that might be necessary in other synthetic designs.

The table below contrasts a hypothetical traditional synthesis with a greener alternative.

| Principle | Traditional Approach (e.g., Stoichiometric Coupling) | Greener Approach (e.g., Catalytic Formylation) |

| Catalysis | Use of stoichiometric amounts of a coupling promoter. | Employs a recyclable, heterogeneous catalyst in small quantities google.com. |

| Solvents | Often requires hazardous, high-boiling polar aprotic solvents (e.g., DMSO, DMF). | Can potentially be performed in safer solvents or under solvent-free conditions nih.govmdpi.com. |

| Atom Economy | Lower atom economy due to the formation of stoichiometric salt byproducts. | Higher atom economy as more reactant atoms are incorporated into the product. |

| Waste Prevention | Generates significant waste from reagents and solvents. | Designed to prevent waste at the source by using catalytic and efficient processes nih.gov. |

Elucidation of Reaction Mechanisms in the Synthesis of this compound

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and improving yields. The primary synthetic routes to this compound proceed through distinct mechanistic pathways.

Nucleophilic Aromatic Substitution (SNAr) Mechanism: The reaction of 4-fluorobenzaldehyde with sodium n-propylthiolate is a classic example of an SNAr mechanism.

Nucleophilic Attack: The n-propylthiolate anion (CH₃CH₂CH₂S⁻), a potent nucleophile, attacks the carbon atom bearing the fluorine atom on the benzene (B151609) ring. This attack is facilitated by the strong electron-withdrawing effect of the para-aldehyde group, which delocalizes the negative charge of the intermediate.

Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the oxygen atom of the aldehyde group.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group, to yield the final product, this compound.

Palladium-Catalyzed Cross-Coupling Mechanism: The Buchwald-Hartwig amination can be adapted for C-S bond formation. The reaction between 4-bromobenzaldehyde (B125591) and n-propanethiol using a palladium catalyst follows a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 4-bromobenzaldehyde, forming a Pd(II) complex.

Ligand Exchange/Deprotonation: The n-propanethiol coordinates to the palladium center, and in the presence of a base, it is deprotonated to form a thiolate ligand.

Reductive Elimination: The n-propylthio group and the benzaldehyde moiety reductively eliminate from the palladium center, forming the C-S bond of the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Electrophilic Aromatic Substitution (Vilsmeier-Haack Formylation) Mechanism: The formylation of n-propylthiobenzene proceeds via electrophilic aromatic substitution.

Formation of the Electrophile: The Vilsmeier reagent, a chloroiminium ion ([ClCH=N(CH₃)₂]⁺), is generated from the reaction of phosphoryl chloride (POCl₃) with dimethylformamide (DMF).

Electrophilic Attack: The electron-rich n-propylthiobenzene attacks the electrophilic Vilsmeier reagent. The n-propylthio group is an activating, ortho, para-directing group, leading to preferential attack at the para position due to less steric hindrance. This forms a cationic intermediate (a sigma complex or arenium ion).

Aromatization and Hydrolysis: A base abstracts a proton from the sp³-hybridized carbon of the arenium ion to restore aromaticity. The resulting iminium salt is then hydrolyzed in a subsequent workup step to yield this compound.

Spectroscopic and Structural Characterization of 4 N Propylthio Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies for Structural Elucidaion

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity and chemical environment of each atom within a molecule.

The ¹H NMR spectrum of 4-(n-Propylthio)benzaldehyde provides specific information about the number of different types of protons and their neighboring environments. The spectrum is characterized by signals in both the aromatic and aliphatic regions.

The aldehydic proton (CHO) typically appears as a distinct singlet in the downfield region, generally between 9.8 and 10.0 ppm. This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

The aromatic protons on the benzene (B151609) ring exhibit a characteristic AA'BB' splitting pattern, typical of a 1,4-disubstituted (para) benzene ring. The two protons ortho to the electron-withdrawing aldehyde group (H-2 and H-6) are shifted downfield compared to the two protons ortho to the electron-donating propylthio group (H-3 and H-5). This results in two distinct doublets.

The n-propyl group gives rise to three distinct signals:

A triplet corresponding to the terminal methyl (CH₃) protons, coupled to the adjacent methylene (B1212753) protons.

A multiplet (often a sextet) for the central methylene (CH₂) protons, which are coupled to both the methyl and the other methylene protons.

A triplet for the methylene (CH₂) protons directly attached to the sulfur atom. This signal is shifted downfield relative to the other aliphatic protons due to the electronegativity of the sulfur atom.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | ~9.85 | Singlet (s) | - |

| Aromatic (H-2, H-6) | ~7.78 | Doublet (d) | ~8.2 |

| Aromatic (H-3, H-5) | ~7.35 | Doublet (d) | ~8.2 |

| Methylene (-S-CH₂-) | ~2.95 | Triplet (t) | ~7.3 |

| Methylene (-CH₂-CH₃) | ~1.70 | Sextet (sxt) | ~7.4 |

| Methyl (-CH₃) | ~1.05 | Triplet (t) | ~7.4 |

Note: Data are predicted based on typical chemical shifts for similar functional groups and substitution patterns.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Due to the symmetry of the 1,4-disubstituted ring, eight distinct carbon signals are expected for this compound.

Carbonyl Carbon: The aldehyde carbonyl carbon (C=O) is the most downfield signal, typically appearing around 191-192 ppm.

Aromatic Carbons: Four signals are observed for the six aromatic carbons. The carbon atom to which the aldehyde group is attached (C-1) and the carbon atom bonded to the sulfur (C-4) are quaternary and have distinct chemical shifts influenced by the substituent effects. The pairs of equivalent carbons (C-2/C-6 and C-3/C-5) each produce a single signal.

Aliphatic Carbons: The three carbons of the n-propyl group appear in the upfield region of the spectrum, with the carbon directly bonded to sulfur being the most downfield of the three due to sulfur's moderate electronegativity.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~191.5 |

| Aromatic (C-4) | ~145.0 |

| Aromatic (C-1) | ~135.2 |

| Aromatic (C-2, C-6) | ~130.1 |

| Aromatic (C-3, C-5) | ~127.5 |

| Methylene (-S-CH₂-) | ~34.5 |

| Methylene (-CH₂-CH₃) | ~22.8 |

| Methyl (-CH₃) | ~13.4 |

Note: Data are predicted based on typical chemical shifts for similar functional groups and substitution patterns.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons of the n-propyl group: the -S-CH₂- protons would show a cross-peak with the central -CH₂- protons, which in turn would show a cross-peak with the terminal -CH₃ protons. It would also confirm the coupling between the ortho-aromatic protons (H-2/H-6 and H-3/H-5), although this is already clear from the 1D spectrum. thegoodscentscompany.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). docbrown.infonist.gov An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the aldehydic proton at ~9.85 ppm to the carbonyl carbon at ~191.5 ppm, the aromatic protons to their respective carbons, and each set of methylene and methyl protons to their specific carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlation). docbrown.infonist.gov This is particularly useful for identifying quaternary carbons and piecing together different parts of the molecule. Key HMBC correlations for this compound would include:

The aldehydic proton (~9.85 ppm) showing a cross-peak to the C-1 carbon (~135.2 ppm) and the C-2/C-6 carbons (~130.1 ppm).

The methylene protons attached to sulfur (~2.95 ppm) showing a correlation to the C-4 aromatic carbon (~145.0 ppm).

The aromatic protons H-3/H-5 showing correlations to the C-1 and C-4 carbons.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the exact molecular formula of a compound from its measured accurate mass. For this compound, the molecular formula is C₁₀H₁₂OS. HRMS would be used to confirm this by matching the experimentally measured mass to the calculated theoretical mass.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂OS |

| Calculated Exact Mass ([M+H]⁺) | 181.0682 |

| Expected Experimental Mass ([M+H]⁺) | ~181.0682 ± 0.0009 |

In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides a fingerprint that can be used to deduce the original structure. The fragmentation of this compound would exhibit features characteristic of both aromatic aldehydes and thioethers. researchgate.net

The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound (180). Key fragmentation pathways would include:

Loss of a hydrogen radical (M-1): A very common fragmentation for aldehydes, resulting in a stable acylium ion at m/z 179. researchgate.net

Loss of the formyl radical (M-29): Cleavage of the C-C bond between the ring and the aldehyde group gives a fragment at m/z 151. researchgate.net

Loss of the propyl radical (M-43): Cleavage of the sulfur-carbon bond can lead to the loss of the n-propyl group (•C₃H₇), yielding a fragment at m/z 137.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom can result in the loss of an ethyl radical (•C₂H₅) to give a fragment at m/z 151.

McLafferty-type Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen from the propyl chain to the sulfur atom, followed by the elimination of a neutral propene molecule, would yield a fragment at m/z 138.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Identity |

| 180 | [C₁₀H₁₂OS]⁺ | Molecular Ion |

| 179 | [C₁₀H₁₁OS]⁺ | [M-H]⁺ |

| 151 | [C₈H₇S]⁺ | [M-CHO]⁺ or [M-C₂H₅]⁺ |

| 138 | [C₇H₆OS]⁺ | [M-C₃H₆]⁺ (Rearrangement) |

| 137 | [C₇H₅S]⁺ | [M-C₃H₇]⁺ |

This combination of spectroscopic and spectrometric data provides a detailed and unambiguous confirmation of the chemical structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound is expected to display a series of absorption bands that confirm the presence of its key structural components: the aldehyde group, the para-substituted benzene ring, and the n-propylthio substituent. The most prominent and diagnostically useful peaks are anticipated in specific regions of the spectrum. docbrown.info

A very strong and sharp absorption band characteristic of the carbonyl (C=O) group's stretching vibration in an aromatic aldehyde is expected to appear around 1700 cm⁻¹. docbrown.info The conjugation of the carbonyl group with the benzene ring typically shifts this peak to a slightly lower wavenumber compared to aliphatic aldehydes. docbrown.info

The aldehyde C-H bond presents another set of characteristic, albeit weaker, stretching peaks, typically appearing in the region of 2880-2650 cm⁻¹. docbrown.info The presence of aromatic C-H stretching vibrations is indicated by bands in the 3100-3000 cm⁻¹ range. Furthermore, vibrations within the benzene ring itself give rise to several absorption bands between 1625 and 1440 cm⁻¹. docbrown.info The aliphatic C-H bonds of the n-propyl group will contribute stretching vibrations just below 3000 cm⁻¹. The C-S stretching vibration, which is typically weak, is expected in the fingerprint region of the spectrum.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | ~1700 | Strong, Sharp |

| Aldehyde | C-H Stretch | 2880 - 2650 | Weak to Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1625 - 1440 | Medium to Weak |

| n-Propyl Group | C-H Stretch | 2975 - 2850 | Medium |

Note: The values presented are approximate and based on data for analogous compounds. docbrown.info

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific, publicly available crystal structure for this compound was not identified, the analysis of its derivatives and other substituted benzaldehydes provides a robust framework for understanding its expected solid-state characteristics. nih.govnih.gov

The process of single-crystal X-ray structure determination involves mounting a suitable, high-quality crystal and irradiating it with a focused beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. nih.gov

This analysis yields the unit cell parameters, which are the fundamental repeating dimensions of the crystal lattice. These parameters include the lengths of the three axes (a, b, c) and the angles between them (α, β, γ), which define the shape and size of the unit cell. The analysis also identifies the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements within the crystal.

Table 2: Illustrative Crystal Data and Structure Refinement Parameters for a Benzaldehyde (B42025) Derivative

| Parameter | Description | Example Value |

|---|---|---|

| Crystal system | The symmetry system of the crystal lattice. | Monoclinic |

| Space group | The set of symmetry operations of the unit cell. | P2₁/c |

| a (Å) | Unit cell edge length. | 8.823 |

| b (Å) | Unit cell edge length. | 18.799 |

| c (Å) | Unit cell edge length. | 23.065 |

| α (°) | Unit cell angle. | 90 |

| β (°) | Unit cell angle. | 83.128 |

| γ (°) | Unit cell angle. | 90 |

| Volume (ų) | The volume of the unit cell. | 3671.5 |

Note: Data are illustrative and based on a representative structure of a complex benzaldehyde derivative to demonstrate the type of parameters obtained from X-ray crystallography. researchgate.net

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. In benzaldehyde derivatives, these forces work in concert to build multi-dimensional supramolecular networks. nih.gov

For this compound, the aldehyde's oxygen atom is a prime hydrogen bond acceptor. It is highly probable that weak C–H⋯O hydrogen bonds are a dominant feature in its crystal structure, where hydrogen atoms from the aromatic ring or the propyl chain of neighboring molecules interact with the aldehyde oxygen. nih.gov

Conformational analysis within the crystalline state reveals the specific three-dimensional shape the molecule adopts in the solid phase. For this compound, this involves the orientation of both the aldehyde and the n-propylthio substituents relative to the benzene ring.

The aldehyde group (-CHO) is expected to be coplanar with the benzene ring to maximize π-conjugation, a common feature in benzaldehyde derivatives. rsc.org The more significant conformational flexibility lies within the n-propylthio side chain (-S-CH₂-CH₂-CH₃). This chain has two key rotatable bonds: the C(aryl)-S bond and the S-C₁ and C₁-C₂ bonds of the propyl group. Computational and spectroscopic studies on similar molecules, such as n-propanethiol, show that such alkyl chains can exist in several conformations, primarily described as trans and gauche. nih.gov In the crystalline state, the molecule is "frozen" into a single, low-energy conformation that allows for the most efficient crystal packing. The specific torsion angles defining the geometry of the n-propylthio chain would be precisely determined by the X-ray diffraction experiment.

Computational and Theoretical Investigations of 4 N Propylthio Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the properties of molecules like 4-(n-propylthio)benzaldehyde from first principles. These calculations provide deep insights into the molecule's behavior at the electronic level.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO energies)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps determine the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. iqce.jprsc.org

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich propylthio group and the benzene (B151609) ring, which act as the electron donor part of the molecule. The LUMO is anticipated to be centered on the electron-withdrawing benzaldehyde (B42025) group. rsc.org This spatial separation of HOMO and LUMO is characteristic of donor-acceptor systems. rsc.org

The HOMO-LUMO energy gap can be computationally determined using methods like DFT with a suitable basis set, such as B3LYP/6-311++G(d,p). researchgate.netnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. iqce.jp The precise energies of these orbitals dictate the molecule's ability to donate or accept electrons in chemical reactions. iqce.jp

Table 1: Predicted Electronic Properties of Aromatic Aldehydes from Computational Studies This table presents typical data obtained for analogous molecules, as specific values for this compound are not available in the cited literature.

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 to -6.5 | Represents the ionization potential; ease of donating an electron. researchgate.net |

| LUMO Energy | ~ -1.5 to -2.0 | Represents the electron affinity; ability to accept an electron. researchgate.net |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 | Indicates chemical reactivity and electronic transition energy. researchgate.net |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and flexibility of this compound are determined by rotations around its single bonds. Conformational analysis involves mapping the molecule's potential energy surface (PES) as a function of key dihedral angles. ncsu.eduufms.br This process identifies the most stable conformations (energy minima) and the energy barriers for rotation (transition states). ncsu.edu

For this compound, the crucial dihedral angles would be those defining the orientation of the n-propyl group relative to the benzene ring and the orientation of the aldehyde group. By systematically rotating these bonds and calculating the energy at each step, a PES can be generated. researchgate.netarxiv.org These calculations are typically performed using computational chemistry software like Gaussian, employing methods such as DFT or Møller-Plesset perturbation theory (MP2). ncsu.eduufms.br

The analysis of similar molecules, like substituted chalcones and benzaldehydes, shows that the planarity or non-planarity of the molecule significantly affects its electronic properties and stability. ufms.brmdpi.com For instance, the rotation of the aldehyde group in benzaldehyde has a calculated energy barrier, and the presence of substituents can influence this barrier. mdpi.com The most stable conformer will correspond to the global minimum on the potential energy surface. chemrxiv.org

Computational Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structure verification.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can provide accurate predictions. uni-bonn.de The calculated shifts are sensitive to the molecular geometry, so an accurate, optimized structure from conformational analysis is crucial for reliable predictions. csic.esnih.gov Studies on substituted benzaldehydes have shown that computational methods can achieve good agreement with experimental NMR data. modgraph.co.ukrsc.org

IR Vibrational Frequencies: The infrared (IR) spectrum is determined by the vibrational modes of the molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities. mdpi.com These calculations help in assigning the peaks observed in an experimental IR spectrum to specific functional group vibrations. docbrown.inforesearchgate.net For this compound, key predicted vibrations would include the C=O stretching of the aldehyde, C-H stretching of the aromatic ring and alkyl chain, C-S stretching, and various bending modes. lmu.eduresearchgate.net Comparing the calculated and experimental spectra can confirm the molecular structure and provide insights into bonding. mdpi.com

Table 2: Predicted Key IR Vibrational Frequencies for Benzaldehyde Analogues This table illustrates typical predicted frequencies for the functional groups present in this compound, based on data for similar compounds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aldehyde C-H | ~2880 - 2650 | C-H Stretch |

| Aromatic C-H | ~3100 - 3000 | C-H Stretch lmu.edu |

| Carbonyl (C=O) | ~1720 - 1690 | C=O Stretch lmu.edu |

| Aromatic C=C | ~1625 - 1440 | Ring Stretch docbrown.info |

| Propyl C-S | ~750 - 600 | C-S Stretch |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, including their interactions with other molecules.

Force Field Parameterization for this compound and its Analogues

Molecular dynamics (MD) simulations rely on force fields, which are sets of equations and parameters that describe the potential energy of a system of atoms. chemrxiv.org Standard force fields like CHARMM, AMBER, or OPLS-AA may not have accurate parameters for all fragments of a novel molecule like this compound. nih.govnih.gov

Therefore, a crucial step is force field parameterization. This involves developing or refining parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic charges). tue.nltuni.fi These parameters are often derived from high-level quantum chemical calculations. nih.gov For instance, torsional parameters, which govern the conformational flexibility, are obtained by fitting to the potential energy surface calculated via quantum mechanics. nih.gov Partial atomic charges are derived to accurately represent the molecule's electrostatic potential. chemrxiv.org

Molecular Dynamics Simulations of Intermolecular Interactions

Once a reliable force field is established, MD simulations can be performed. These simulations model the movement of every atom in a system over a period of time by solving Newton's equations of motion. arxiv.org For this compound, MD simulations could be used to study its behavior in a condensed phase, such as in a solution or as a pure liquid.

These simulations provide valuable insights into intermolecular interactions, such as hydrogen bonding (though not dominant for this molecule), van der Waals forces, and π-π stacking between the aromatic rings. researchgate.netresearchgate.netacademie-sciences.fr By analyzing the simulation trajectories, one can understand how molecules of this compound arrange themselves and interact with each other or with solvent molecules. nih.gov This information is key to understanding macroscopic properties like solubility, density, and diffusion.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug design, establishing a correlation between the chemical structure of a molecule and its biological activity. Computational methods have become indispensable in SAR, offering a rapid and cost-effective means to predict the activity of new derivatives and guide synthetic efforts. For derivatives of this compound, computational SAR studies focus on how modifications to the molecule, particularly at the propylthio group and the benzaldehyde ring, influence its interactions and biological effects. These studies often involve the generation of quantitative models that correlate physicochemical properties with activity.

Comparative Molecular Field Analysis (CoMFA) is a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique used to correlate the 3D properties of a set of molecules with their biological activity. nih.gov This method calculates the steric and electrostatic fields of a series of aligned molecules and uses partial least squares (PLS) analysis to derive a model that can predict the activity of new compounds. nih.govnih.gov

In the context of derivatives related to this compound, such as other benzaldehyde derivatives or compounds containing a thioether linkage, CoMFA models are instrumental. nih.govresearchgate.net For instance, in studies on benzaldehyde thiosemicarbazone derivatives as phenoloxidase inhibitors, a robust CoMFA model was developed with significant predictive power, indicated by a high cross-validated coefficient (q²) of 0.926 and a non-cross-validated coefficient (r²) of 0.986. nih.gov Such models generate contour maps that visualize regions where steric bulk or specific electrostatic charges would enhance or diminish biological activity.

Typically, a CoMFA analysis on a series of 4-thio-substituted benzaldehyde derivatives would involve the following steps:

Building a Dataset: A series of derivatives with known biological activities (e.g., IC₅₀ values) is compiled.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common substructure, which for this series would be the benzaldehyde scaffold.

Field Calculation: Steric and electrostatic fields are calculated at grid points surrounding the aligned molecules.

PLS Analysis: The relationship between the field values and the biological activities is established. nih.gov

The resulting CoMFA model for this compound derivatives would highlight the importance of the propylthio group's size and the electronic properties of the sulfur atom for biological activity.

Table 1: Representative Statistical Results from CoMFA Studies on Related Compound Series

| Compound Series | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Number of Components | Reference |

|---|---|---|---|---|

| Benzaldehyde Thiosemicarbazone Derivatives | 0.926 | 0.986 | 6 | nih.gov |

| Menthol-derived 1,2,4-Triazole-thioether Compounds | 0.514 | 0.991 | N/A | nih.gov |

| Nopol-based 1,2,4-Triazole-Thioether Compounds | 0.685 | 0.944 | N/A | frontiersin.org |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein, typically an enzyme or a receptor. nih.govnih.gov

Docking studies on analogs of this compound have provided insights into their potential biological targets. For example, research on phenylalkylamine analogs, including those with a 4-propylthio substituent, investigated their interaction with the 5-HT₂A receptor. nih.gov The docking results suggested that the 4-substituent occupies a hydrophobic sub-pocket between transmembrane helices 4 and 5 of the receptor. The hydrophobic nature of the propylthio group would favor interaction with this pocket. nih.gov

In another study, various para-substituted benzaldehyde derivatives were docked into the binding site of human serum albumin (HSA). nih.gov The primary forces driving the interaction were identified as hydrogen bonding and hydrophobic interactions. nih.gov For a molecule like this compound, the sulfur atom could potentially engage in specific interactions, while the propyl group and the phenyl ring contribute to hydrophobic binding.

A typical molecular docking workflow for this compound would include:

Preparation of the Ligand and Receptor: Obtaining and preparing the 3D structures of this compound and the target enzyme.

Defining the Binding Site: Identifying the active site or binding pocket of the enzyme.

Docking Simulation: Using a docking algorithm (e.g., AutoDock Vina) to explore possible binding poses of the ligand within the receptor's active site. nih.gov

Scoring and Analysis: Ranking the poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol), and analyzing the key interactions (hydrogen bonds, hydrophobic contacts, etc.).

Table 2: Representative Docking Scores and Key Interactions for Benzaldehyde Derivatives with Target Enzymes

| Ligand/Derivative | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 4-Butylbenzaldehyde Thiosemicarbazone | Phenoloxidase | Not Specified | Active Site Residues | nih.gov |

| 4-Diethylaminobenzaldehyde | Human Serum Albumin (HSA) | -6.57 | LEU-238, LYS-199, ARG-257, SER-287 | nih.gov |

| 4-Nitrobenzaldehyde | Human Serum Albumin (HSA) | -6.19 | LEU-238, LYS-199, ARG-257, SER-287 | nih.gov |

| Phenylalkylamine with 4-propylthio substituent | 5-HT₂A Receptor | Not Specified | Hydrophobic pocket (TM4/TM5) | nih.gov |

These computational investigations are crucial for building a comprehensive understanding of the molecular properties of this compound and its derivatives, guiding further research into their potential applications.

Applications of 4 N Propylthio Benzaldehyde in Advanced Organic Synthesis and Material Science

The chemical compound 4-(n-Propylthio)benzaldehyde is a versatile molecule that holds significant promise in the realms of advanced organic synthesis and material science. Its unique structure, featuring both a reactive aldehyde group and a sulfur-containing propylthio moiety, allows it to serve as a valuable building block for a wide array of complex chemical structures. Researchers have leveraged these features to create novel materials and synthetic intermediates, highlighting its importance in contemporary chemical research.

Potential Biological Research Applications of 4 N Propylthio Benzaldehyde Derivatives Excluding Clinical Studies and Direct Health Claims

Investigation of Enzyme Inhibition Mechanisms

The unique structural features of 4-(n-propylthio)benzaldehyde derivatives make them intriguing candidates for the investigation of enzyme inhibition. The presence of the benzaldehyde (B42025) group, combined with the n-propylthio substituent, allows for diverse interactions within the active sites of various enzymes.

Aldehyde Dehydrogenase (ALDH) Inhibition Studies of Related Benzaldehyde Derivatives

The aldehyde dehydrogenase (ALDH) superfamily of enzymes is crucial for oxidizing both endogenous and exogenous aldehydes to their corresponding carboxylic acids. mdpi.com The inhibition of specific ALDH isoforms has become a significant area of research, particularly in oncology. While direct studies on this compound are limited, research on structurally related benzaldehyde derivatives provides a strong rationale for investigating its potential.

For instance, benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of ALDH1A3, an isoform overexpressed in various cancers and linked to poor treatment outcomes. mdpi.comresearchgate.net Two such compounds, ABMM-15 and ABMM-16, demonstrated significant inhibitory activity with IC50 values of 0.23 µM and 1.29 µM, respectively, for ALDH1A3. researchgate.net Similarly, studies on 4-(dialkylamino)benzaldehydes have revealed potent, reversible inhibitors of class I ALDH. nih.gov Specifically, 4-(N,N-dipropylamino)benzaldehyde (DPAB) was found to be a highly potent inhibitor of both mouse and human class I ALDH, with Ki values as low as 3 nM. nih.gov The inhibitory potency of these analogs is influenced by the nature of the aldehyde substrate. nih.gov

These findings suggest that the benzaldehyde scaffold is a promising starting point for developing ALDH inhibitors. The electronic and steric properties of the substituent at the 4-position of the benzene (B151609) ring play a critical role in the inhibitory activity and selectivity towards different ALDH isoforms. Therefore, derivatives of this compound warrant investigation as potential modulators of ALDH activity.

Table 1: Inhibition of Aldehyde Dehydrogenase (ALDH) by Benzaldehyde Derivatives

| Compound | Target ALDH Isoform | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| ABMM-15 (a benzyloxybenzaldehyde derivative) | ALDH1A3 | IC50 = 0.23 µM | researchgate.net |

| ABMM-16 (a benzyloxybenzaldehyde derivative) | ALDH1A3 | IC50 = 1.29 µM | researchgate.net |

| 4-(N,N-dipropylamino)benzaldehyde (DPAB) | Human Class I ALDH | Ki = 3 nM (with propanal as substrate) | nih.gov |

| 4-(N,N-dipropylamino)benzaldehyde (DPAB) | Mouse Class I ALDH | Ki = 10 nM (with propanal as substrate) | nih.gov |

Carbonic Anhydrase Inhibition Studies of Propylthio-Substituted Aromatic Compounds

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic potential in various conditions. Research has shown that aromatic compounds containing a propylthio substituent can act as inhibitors of carbonic anhydrase.

For example, 2,3,5,6-tetrafluoro-4-(propylthio)benzenesulfonamide has been identified as a ligand for carbonic anhydrase XII (hCA XII). acs.org Furthermore, studies on benzimidazole-derived N-acylhydrazones with a 2-(propylthio)benzimidazole core have demonstrated inhibitory activity against bovine carbonic anhydrase-II (bCA-II). acs.org Several of these compounds exhibited IC50 values lower than the standard inhibitor acetazolamide. acs.org These findings indicate that the propylthio group can be a key feature in the design of novel carbonic anhydrase inhibitors. The investigation of this compound derivatives in this context could lead to the discovery of new and potentially selective CA inhibitors.

Table 2: Carbonic Anhydrase II Inhibition by Propylthio-Substituted Benzimidazole Derivatives

| Compound | Inhibition against bCA-II (IC50 in µM) | Reference |

|---|---|---|

| Compound 9 | 13.3 ± 1.25 | acs.org |

| Compound 10 | 17.2 ± 1.24 | acs.org |

| Compound 12 | 14.6 ± 0.62 | acs.org |

| Compound 15 | 14.5 ± 1.05 | acs.org |

| Acetazolamide (Standard) | 18.6 ± 0.43 | acs.org |

Antimicrobial and Antifungal Activity Studies of Derivatives (In Vitro and Mechanistic Investigations)

The search for new antimicrobial and antifungal agents is a continuous effort in the face of growing resistance to existing drugs. Benzaldehyde derivatives have been explored for their potential in this area. mdpi.com Preliminary research suggests that derivatives of 2,5-dimethoxy-4-(propylthio)benzaldehyde exhibit significant antimicrobial and antifungal properties, making them potential candidates for the development of new antimicrobial agents. Studies on compounds with similar structures have shown inhibition against both Gram-positive and Gram-negative bacteria.

While direct and extensive studies on the antimicrobial and antifungal spectrum of this compound derivatives are not widely available, the existing preliminary data encourages further in-depth in vitro and mechanistic investigations. Such studies would aim to determine the minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria and fungi, and to elucidate the underlying mechanisms of action, which could involve disruption of microbial cell membranes, inhibition of essential enzymes, or other cellular targets.

Cytotoxicity and Antiproliferative Activity Research in Cell Lines (Mechanistic Studies)

A significant area of preclinical research is the discovery of novel compounds with cytotoxic and antiproliferative activity against cancer cells. Derivatives of 2,5-dimethoxy-4-(propylthio)benzaldehyde have demonstrated promising results in this field. Research has shown that these derivatives can inhibit the proliferation of various cancer cell lines, including colon carcinoma cells.

The structure-activity relationship (SAR) of these compounds indicates that modifications to the substituents can significantly impact their biological efficacy. The mechanism of action is still under investigation but is thought to involve interactions with cellular targets such as enzymes or receptors that are critical for cancer cell survival and proliferation. Further mechanistic studies are needed to identify the specific molecular targets and signaling pathways affected by these compounds, which could pave the way for the development of novel anticancer therapeutic strategies.

Exploration of Receptor Ligand Design and Biased Signaling (e.g., Serotonin (B10506) 2A Receptor Agonists)

The compound 2,5-dimethoxy-4-(propylthio)benzaldehyde is structurally related to psychedelic phenethylamines like 2C-T-7 and serves as a precursor in the synthesis of β-arrestin-biased serotonin 2A receptor (5-HT2AR) agonists. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that is a key target for psychedelic drugs. nih.gov

Biased agonism is a phenomenon where a ligand preferentially activates certain signaling pathways over others at the same receptor. nih.govacs.org This can lead to the development of drugs with more specific therapeutic effects and fewer side effects. The thioether group in compounds like 2C-T-7 is thought to contribute to biased signaling towards β-arrestin. This suggests that derivatives of this compound could be valuable tools for designing biased ligands for the 5-HT2A receptor. Such research could lead to a better understanding of the molecular mechanisms of 5-HT2A receptor signaling and the development of novel therapeutic agents for a range of neuropsychiatric disorders. nih.gov The study of how different substituents on the benzaldehyde ring influence receptor affinity, efficacy, and signaling bias is an active area of research. acs.org

Future Research Directions and Unexplored Avenues for 4 N Propylthio Benzaldehyde

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for 4-(n-Propylthio)benzaldehyde often rely on traditional approaches that may involve harsh reaction conditions, hazardous reagents, or produce significant waste. Future research should prioritize the development of novel and sustainable synthetic routes. This includes exploring greener alternatives that are more environmentally friendly and economically viable.

Key areas of focus could include:

Catalytic Systems: Investigating new catalytic systems, such as those based on earth-abundant metals or metal-free catalysts, could lead to more efficient and selective syntheses. For instance, the use of dicalcium phosphate (B84403) dihydrate (DCPD) as a heterogeneous catalyst has shown promise in other aldehyde condensations and could be adapted. scielo.org.mx

One-Pot Reactions: Designing one-pot, multi-component reactions would streamline the synthetic process, reducing the number of purification steps and minimizing solvent usage. scielo.org.mx

Alternative Reagents and Solvents: Exploring the use of less toxic and more sustainable reagents and solvents is crucial. This could involve investigating water-based reaction media or ionic liquids. uniroma1.it A study on toluene (B28343) oxidation to benzaldehyde (B42025) in a biphasic water system highlights a move towards greener synthesis. uniroma1.it

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

A promising approach could be the adaptation of the Gattermann-Koch reaction, which has been used for the synthesis of other 4-alkylbenzaldehydes, by utilizing alkylbenzene, aluminum halide, and a hydrohalic acid in the presence of carbon monoxide. google.com

Application of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is fundamental to predicting its reactivity and designing new applications. While standard spectroscopic techniques like NMR and IR are routinely used, the application of more advanced methods could provide deeper insights.

Future research in this area should involve:

Advanced NMR Techniques: Employing two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, which is crucial for confirming the structure of new derivatives.

X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound and its derivatives would provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netacs.org This is invaluable for understanding its physical properties and for computational modeling.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. researchgate.net

Other Spectroscopic Methods: Techniques like UV-Vis and fluorescence spectroscopy can provide information about the electronic properties of the molecule and its potential for optical applications. researchgate.net

Expanding the Reactivity Profile and Exploring New Derivatization Pathways

The aldehyde and thioether functional groups in this compound offer multiple sites for chemical modification. A comprehensive exploration of its reactivity is needed to unlock its full synthetic potential.

Key avenues for future research include:

Condensation Reactions: Investigating a wider range of condensation reactions involving the aldehyde group to form Schiff bases, imines, and other heterocyclic compounds is a priority. researchgate.netresearchgate.net These reactions are often catalyzed by acids and can lead to a diverse array of products. scielo.org.mx

Oxidation and Reduction: Studying the oxidation of the aldehyde to a carboxylic acid and the reduction to an alcohol would provide access to new classes of derivatives with different properties and potential applications.

Reactions at the Sulfur Atom: Exploring the oxidation of the thioether to the corresponding sulfoxide (B87167) and sulfone would introduce new functional groups and could significantly alter the electronic and biological properties of the molecule.

Derivatization for Analytical Purposes: Developing derivatization methods can improve the volatility and detectability of the compound for gas chromatography (GC) analysis. research-solution.comsigmaaldrich.com This is particularly important for trace analysis in complex matrices.

Deeper Theoretical Insights and Predictive Modeling

Computational chemistry offers a powerful tool for understanding the structure, reactivity, and properties of molecules, guiding experimental work and accelerating the discovery process.

Future theoretical studies on this compound should focus on:

Density Functional Theory (DFT) Calculations: Using DFT to calculate the optimized geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energy gap, molecular electrostatic potential) can provide a detailed understanding of the molecule's reactivity and stability. nih.govcanterbury.ac.uk Such calculations have been successfully applied to other benzaldehyde derivatives to predict their behavior. nih.govresearchgate.net

Reaction Mechanism Studies: Computational modeling can be used to elucidate the mechanisms of key reactions, such as Schiff base formation or oxidation, by identifying transition states and calculating activation energies. canterbury.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it may be possible to predict the biological activity or other properties of a series of this compound derivatives based on their molecular structure.

Molecular Docking: For applications in medicinal chemistry, molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets. nih.gov

Design and Synthesis of Functionally Tailored Derivatives for Specific Chemical Applications

The ultimate goal of this research is to leverage the unique properties of this compound to create new materials and molecules with specific functions.

Based on the fundamental knowledge gained from the aforementioned research areas, future work should focus on the rational design and synthesis of derivatives for targeted applications, such as:

Medicinal Chemistry: Derivatives could be designed as potential inhibitors of enzymes like aldehyde dehydrogenase or as scaffolds for the development of new therapeutic agents. nih.govnih.gov The synthesis of hybrid molecules incorporating the this compound core could lead to novel drug candidates. nih.gov

Materials Science: The introduction of polymerizable groups or other functional moieties could allow for the incorporation of this compound into polymers or other materials with tailored optical, electronic, or mechanical properties.

Corrosion Inhibition: Benzaldehyde derivatives have shown promise as corrosion inhibitors for mild steel. researchgate.net The specific electronic properties of this compound may lead to enhanced performance in this area.

Fragrance and Flavoring Agents: The structural similarity to other aromatic aldehydes suggests potential applications in the fragrance and flavoring industry, although this would require extensive sensory evaluation. cymitquimica.com

By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovative applications across a wide range of chemical disciplines.

Q & A

Q. What are the recommended synthetic routes for 4-(n-Propylthio)benzaldehyde, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example, a thiol group (n-propylthiol) can react with 4-halobenzaldehyde under basic conditions. Optimization includes using catalysts like Fe₃O4-supported palladium (2P-Fe₃O4-SiO2-Pd(OAc)₂) to enhance reaction efficiency, as seen in analogous trifluoromethylbenzaldehyde syntheses . Solvent choice (e.g., toluene or DMF) and temperature control (room temperature to reflux) are critical for yield improvement. Post-synthesis purification via column chromatography or recrystallization (ethanol/water mixtures) is recommended .

Q. How should researchers safely handle this compound in laboratory settings?

Refer to Safety Data Sheets (SDS) for analogous benzaldehydes:

- Eye exposure : Flush with water for 10–15 minutes and consult an ophthalmologist.

- Skin contact : Wash with soap/water for ≥15 minutes; remove contaminated clothing.

- Ingestion : Rinse mouth and seek medical attention.

- Ventilation : Use fume hoods to avoid inhalation. Toxicity data may be limited, so assume acute hazards and employ personal protective equipment (PPE) .

Q. What analytical techniques are essential for characterizing this compound?

- TLC : Monitor reaction progress using silica gel plates and UV visualization.

- FT-IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and thioether (C-S stretch ~650 cm⁻¹) groups.

- NMR : ¹H NMR (δ ~9.8–10.0 ppm for aldehyde proton; δ ~3.0–3.5 ppm for SCH₂ protons) and ¹³C NMR for structural elucidation.

- Elemental analysis : Validate purity and stoichiometry .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported physical properties of this compound?

X-ray crystallography (using SHELX or ORTEP-III) provides definitive structural data, including bond lengths, angles, and packing motifs. Hydrogen-bonding patterns (graph set analysis) and intermolecular interactions (e.g., π-π stacking) influence melting points and solubility. For example, analogous benzaldehyde derivatives show polymorphism, which can explain variations in reported melting points .

Q. What methodological strategies are effective for quantifying this compound in complex matrices?

Derivatization with agents like 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions enhances UV detection in HPLC. Validate the method by assessing linearity (R² > 0.99), precision (%RSD < 2%), and recovery rates (90–110%). Mobile phase optimization (e.g., acetonitrile/water with 0.1% TFA) improves peak resolution .

Q. How do substituent effects influence the biological activity of this compound derivatives?

The n-propylthio group’s electron-donating properties may enhance interactions with biological targets. For cytotoxicity studies:

- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa).

- Structure-activity relationships (SAR) : Compare with analogs (e.g., methoxy or nitro substituents) to identify critical functional groups.

- Molecular docking : Predict binding affinities to enzymes like topoisomerase II .

Q. What catalytic systems improve asymmetric synthesis using this compound as a substrate?

Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective aldol or Wittig reactions. Kinetic studies under inert atmospheres (argon) with Pd or Ru catalysts enhance stereochemical control. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) optimize transition states and reaction pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA facilitates these studies .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound?

Discrepancies may arise from solvent polarity or crystalline forms. Conduct systematic solubility tests in solvents (e.g., ethanol, DMSO, hexane) at controlled temperatures (20–50°C). Compare results with crystallographic data to correlate solubility with polymorphic states .

Method Validation

Q. What steps ensure reproducibility in synthesizing this compound derivatives?

- Reagent purity : Use freshly distilled aldehydes and anhydrous solvents.

- Catalyst activation : Pre-treat Pd catalysts under H₂/N₂ flow.

- Reaction monitoring : Employ in-situ FT-IR or GC-MS to track intermediates.

- Batch consistency : Document reaction parameters (time, temperature, stirring rate) rigorously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.